N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
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Overview
Description
N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a chemical compound with a unique structure that combines a pyridine ring with sulfonamide, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-hydroxy-3-pyridinesulfonamide with ethylating and methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-Ethyl-4-oxo-N-methylpyridine-3-sulfonamide.
Reduction: Formation of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfinamide.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
N-Methyl-4-hydroxy-3-pyridinesulfonamide: Similar structure but lacks the ethyl group.
N-Ethyl-4-hydroxy-3-pyridinesulfonamide: Similar structure but lacks the methyl group.
Uniqueness: N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-3-10(2)14(12,13)8-6-9-5-4-7(8)11/h4-6H,3H2,1-2H3,(H,9,11) |
InChI Key |
DVDKOLFAZFGOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CNC=CC1=O |
Origin of Product |
United States |
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